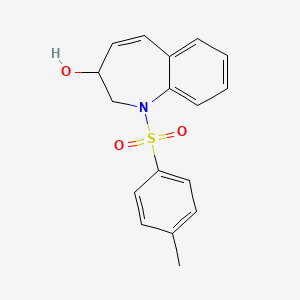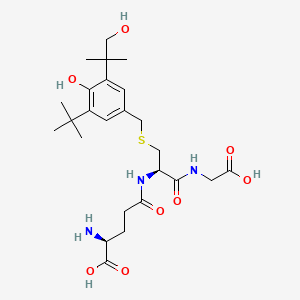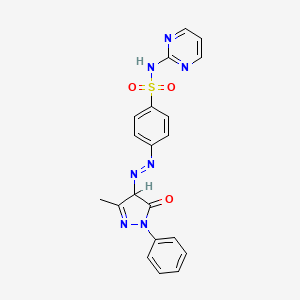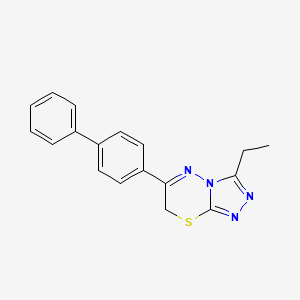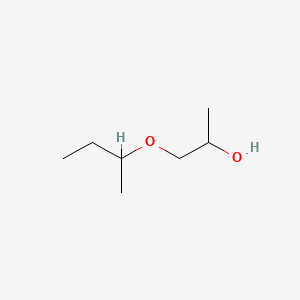
1-(1-Methylpropoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methylpropoxy)-2-propanol is an organic compound with the molecular formula C7H16O2. It is a secondary alcohol with a propoxy group attached to the second carbon of the propanol chain. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Methylpropoxy)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 1-methylpropyl alcohol with propylene oxide under basic conditions. The reaction typically requires a catalyst such as potassium hydroxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of ion-exchange resins as catalysts has also been explored to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Methylpropoxy)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or thionyl chloride for halogenation.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Simpler alcohols or hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Methylpropoxy)-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is employed in the preparation of various biochemical reagents and as a stabilizer in biological assays.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of coatings, adhesives, and plasticizers .
Wirkmechanismus
The mechanism of action of 1-(1-Methylpropoxy)-2-propanol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The compound’s effects are mediated through its ability to donate or accept protons, facilitating various biochemical and chemical processes .
Vergleich Mit ähnlichen Verbindungen
- 1-(1-Methylpropoxy)butane
- 1-(2-Methylpropoxy)butane
- 1-(1-Methylpropoxy)cyclohexane
Comparison: 1-(1-Methylpropoxy)-2-propanol is unique due to its specific structural configuration, which imparts distinct chemical properties compared to its analogs. For instance, the presence of the propoxy group on the second carbon of the propanol chain influences its reactivity and solubility, making it more suitable for certain applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
53907-95-2 |
|---|---|
Molekularformel |
C7H16O2 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
1-butan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-4-7(3)9-5-6(2)8/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
KJOVIRMWPFJSTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


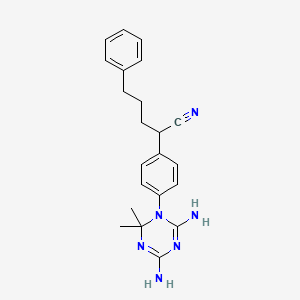
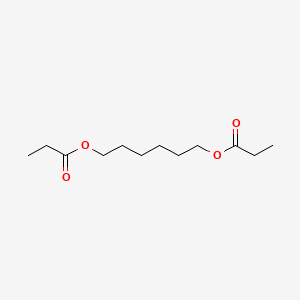
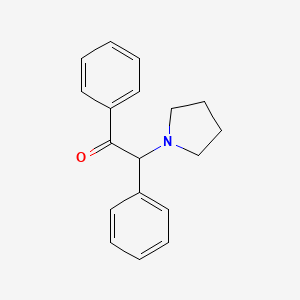
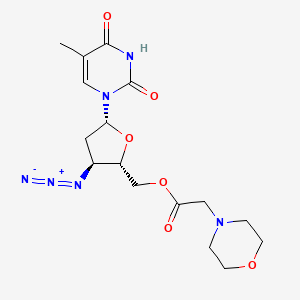
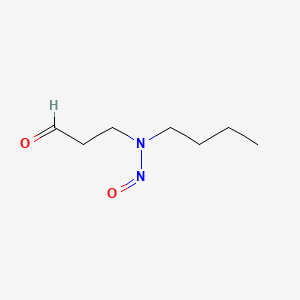
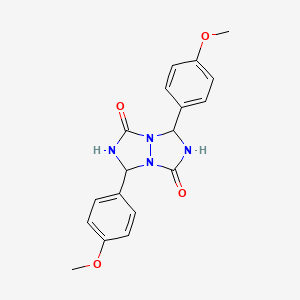
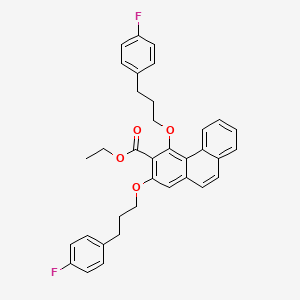
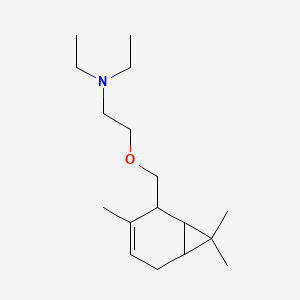
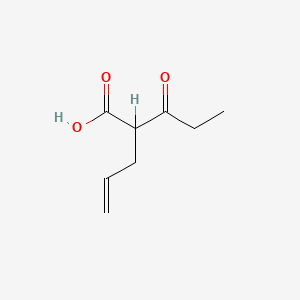
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797094.png)
